Product packaging for 4-Amino-3-methoxybenzonitrile(Cat. No.:CAS No. 177476-76-5)

4-Amino-3-methoxybenzonitrile

Cat. No.: B112118
CAS No.: 177476-76-5
M. Wt: 148.16 g/mol
InChI Key: SCXGWOFGMVEUGW-UHFFFAOYSA-N
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Description

4-Amino-3-methoxybenzonitrile (CAS 177476-76-5) is a high-purity, light brown to brown solid with the molecular formula C₈H₈N₂O and a molecular weight of 148.16 g/mol . It is a key aromatic building block in organic synthesis, valued for its methoxy and amino functional groups which make it a versatile intermediate for constructing complex molecules . This compound is primarily used in the research and development of pharmaceuticals and agrochemicals . It plays a crucial role in the synthesis of compounds that exhibit biological activity, such as enzyme or receptor inhibitors . A significant documented application is its use as a key intermediate in the multi-step synthesis of active pharmaceutical ingredients such as Finerenone . Additionally, its aromatic structure makes it suitable for the development of dyes and pigments . For handling and stability, it is recommended to store this compound in a dark place under an inert atmosphere at room temperature, or refrigerated between 2-8°C . This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8N2O B112118 4-Amino-3-methoxybenzonitrile CAS No. 177476-76-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-3-methoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H8N2O/c1-11-8-4-6(5-9)2-3-7(8)10/h2-4H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCXGWOFGMVEUGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90473421
Record name 4-Amino-3-methoxybenzonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

177476-76-5
Record name 4-Amino-3-methoxybenzonitrile
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URL https://comptox.epa.gov/dashboard/DTXSID90473421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-amino-3-methoxybenzonitrile
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Significance As a Versatile Synthetic Intermediate

The reactivity of the functional groups in 4-Amino-3-methoxybenzonitrile renders it a highly versatile intermediate in organic synthesis, particularly for constructing complex molecular architectures and heterocyclic systems. Current time information in Bangalore, IN. The presence of the amino, methoxy (B1213986), and nitrile groups allows for a variety of chemical transformations, making it a valuable starting material for diverse organic compounds. Current time information in Bangalore, IN.

A notable application of this compound is in the synthesis of specialized reagents for drug discovery. For instance, this compound is a key starting material for the preparation of 4-cyano-2-methoxybenzenesulfonyl chloride. This is achieved through a Sandmeyer reaction, where the amino group is converted into a diazonium salt and subsequently replaced by a sulfonyl chloride group. cymitquimica.com The resulting sulfonyl chloride is a crucial building block for creating a diverse range of sulfonamides, which are important scaffolds in medicinal chemistry. cymitquimica.com This specific transformation highlights the compound's utility in generating unique, polar building blocks that are otherwise difficult to obtain, thereby expanding the accessible chemical space for developing new drug candidates. cymitquimica.com

Furthermore, the general class of aminobenzonitriles is widely used in the synthesis of various heterocyclic compounds, which are core structures in many pharmaceuticals. The nitrile group can participate in cyclization reactions to form rings, while the amino group can be readily modified or used as a reactive site for building larger molecular frameworks. This dual reactivity is fundamental to its role as a versatile synthetic intermediate.

Pharmacological and Biochemical Relevance of 4 Amino 3 Methoxybenzonitrile and Its Derivatives

While direct pharmacological studies on 4-Amino-3-methoxybenzonitrile are not extensively documented, its importance in medicinal chemistry is primarily as a scaffold for the synthesis of bioactive molecules and pharmaceuticals. Current time information in Bangalore, IN. Its derivatives have shown significant potential in various therapeutic areas.

The structural motif of substituted benzonitriles is present in numerous compounds with established pharmacological activity. For example, derivatives of the closely related 2-aminobenzonitrile (B23959) have been developed into 2-aminobenzophenones that exhibit potent anticancer activity against various cell lines, with some compounds showing efficacy at nanomolar concentrations. rsc.org This suggests that the aminobenzonitrile core is a valuable pharmacophore for the design of new anticancer agents.

Moreover, a direct derivative of the this compound structure, 4-formyl-3-methoxybenzonitrile, serves as a key intermediate in the synthesis of Finerenone. Finerenone is a non-steroidal, selective mineralocorticoid receptor antagonist used clinically to treat chronic kidney disease associated with type 2 diabetes. The synthesis of this drug underscores the practical application of this compound derivatives in developing modern therapeutics.

The broader family of aminobenzonitrile derivatives has also been explored for other biological activities. For instance, certain aminofurazan derivatives have demonstrated both antimicrobial and antibiofilm properties against pathogenic bacteria like Staphylococcus aureus and Pseudomonas aeruginosa, indicating the potential for this chemical class in addressing infectious diseases. rsc.org

Applications of 4 Amino 3 Methoxybenzonitrile in Materials Science and Advanced Technologies

Established Synthetic Pathways to this compound

The synthesis of this compound is primarily achieved through the reduction of a corresponding nitro precursor. Additionally, advanced amination techniques on benzonitrile (B105546) frameworks represent a potential strategy for its formation.

A common and effective method for synthesizing this compound involves the reduction of a nitro group on a substituted benzonitrile ring. The typical starting material for this transformation is 3-methoxy-4-nitrobenzonitrile (B170296) or 4-methoxy-3-nitrobenzonitrile (B1305115). ontosight.ai The reduction of the nitro group (-NO₂) to an amino group (-NH₂) can be accomplished through various methods, including catalytic hydrogenation and the use of chemical reducing agents. sioc-journal.cn

Catalytic hydrogenation is a widely employed, efficient, and environmentally friendly method for the reduction of nitro compounds. sioc-journal.cn This technique is utilized in both laboratory and industrial settings for the synthesis of this compound due to its high yield and cost-effectiveness.

The process typically involves the reaction of a nitro precursor, such as 4-methoxy-3-nitrobenzonitrile, with hydrogen gas in the presence of a metal catalyst. nih.gov Palladium on carbon (Pd/C) is a frequently used catalyst for this transformation. The reaction is generally carried out under a hydrogen atmosphere. For instance, the catalytic hydrogenation of 4-methoxy-3-nitrobenzonitrile over a 10% Pd/C catalyst leads to the formation of 3-amino-4-methoxybenzonitrile (B112837). nih.gov Similarly, the reduction of 3-methoxy-4-nitrobenzonitrile using hydrogen gas with a palladium catalyst yields this compound.

Recent research has also explored the use of other catalytic systems. For example, palladium nanoparticles supported on aluminum oxy-hydroxide (Pd/AlO(OH)) have been shown to be highly efficient for the reduction of various nitro compounds at room temperature, using sodium borohydride (B1222165) (NaBH₄) as a hydrogen source. rsc.org This method offers high yields in short reaction times. rsc.org Another novel system utilizes nickel phosphide (B1233454) (Ni₂P) nanoparticles as a catalyst for the hydrogenation of nitrile and nitro groups under ambient conditions with ammonia (B1221849) borane (B79455) as the hydrogen source, showing high selectivity for the formation of primary amines. researchgate.net

Table 1: Catalytic Hydrogenation Conditions for Aminobenzonitrile Synthesis

Nitro Precursor Catalyst Hydrogen Source Conditions Product Reference
4-Methoxy-3-nitrobenzonitrile 10% Pd/C H₂ - 3-Amino-4-methoxybenzonitrile nih.gov
3-Methoxy-4-nitrobenzonitrile Palladium catalyst H₂ - 3-Methoxy-4-aminobenzonitrile
Various Nitroarenes Pd/AlO(OH) NaBH₄ Room Temperature, Water/Methanol Corresponding Primary Amines rsc.org

Besides catalytic hydrogenation, various chemical reducing agents can be employed for the synthesis of this compound from its nitro precursors. These methods provide alternative routes that may be preferable depending on the laboratory setup and the presence of other functional groups in the molecule.

The reduction of the nitro group is a multi-step process that can sometimes lead to side products like hydroxylamine (B1172632) and azoarene. researchgate.net Therefore, the choice of reducing agent and reaction conditions is crucial for achieving a high yield of the desired primary amine. researchgate.net

Systems such as silanes in combination with high-valent oxo-rhenium complexes have been reported for the chemo- and regioselective reduction of aromatic nitro compounds. researchgate.net For example, PhMe₂SiH with a catalytic amount of a rhenium complex can efficiently reduce a variety of aromatic nitro compounds in the presence of other functional groups. researchgate.net This method has been successfully applied to the regioselective reduction of dinitrobenzenes to the corresponding nitroanilines. researchgate.net

While the reduction of nitro precursors is the most direct route, advanced C-H amination strategies on benzonitrile scaffolds represent a modern approach to forming amino-substituted benzonitriles. These methods involve the direct introduction of an amino group onto the aromatic ring.

One such strategy is the directing-group-free arene C-H amination using bulky aminium radicals. nih.gov This method has been applied to substrates like 4-methoxybenzonitrile, where a charge-controlled regioselectivity model predicts the site of amination. nih.gov For 4-methoxybenzonitrile, computational studies show that C-N bond formation at the 3-position is energetically favored over the 2-position, consistent with the formation of a single product. nih.gov

Another approach involves charge transfer directed radical substitution, which enables the para-C-H amination of electron-deficient arenes. researchgate.net This has been demonstrated with substrates like 2-methoxybenzonitrile. researchgate.net

Reduction of Nitro Precursors to this compound

Functionalization and Derivatization Reactions of this compound

The presence of three different functional groups—amino, methoxy (B1213986), and nitrile—on the benzene (B151609) ring makes this compound a versatile platform for further chemical modifications. The interplay of the electronic effects of these groups governs the reactivity and regioselectivity of its derivatization reactions.

The amino group (-NH₂) is a powerful activating group and is ortho-, para-directing in electrophilic aromatic substitution reactions. openstax.org The methoxy group (-OCH₃) is also an activating, ortho-, para-directing group. The nitrile group (-CN), in contrast, is an electron-withdrawing and meta-directing group. The high reactivity conferred by the amino and methoxy groups makes the aromatic ring of this compound susceptible to attack by electrophiles. evitachem.com

In this compound, the positions ortho to the strongly activating amino group are position 5 and position 3 (which is substituted with the methoxy group). The position para to the amino group is occupied by the nitrile group. The methoxy group directs to its ortho positions (2 and 4) and its para position (6). The combined effect of these two activating groups strongly directs incoming electrophiles to positions 2, 5, and 6.

However, the high reactivity of arylamines can sometimes be a disadvantage, leading to polysubstitution. openstax.org For example, the reaction of aniline (B41778) with bromine results in the 2,4,6-tribrominated product. openstax.org To control the reactivity and achieve monosubstitution, the amino group can be temporarily converted to an amide group (e.g., by reacting with acetic anhydride). openstax.org The resulting N-arylamide is less strongly activating, allowing for more controlled electrophilic substitution. openstax.org Subsequent hydrolysis of the amide regenerates the free amino group. openstax.org

A specific type of electrophilic aromatic substitution for arylamines is the diazonium coupling reaction. openstax.org This involves the conversion of the primary amino group into a diazonium salt, which then acts as an electrophile and reacts with activated aromatic rings to form colored azo compounds. openstax.org For example, 3-amino-4-methoxybenzonitrile can be diazotized with sodium nitrite (B80452) in hydrochloric acid and then reacted with sodium azide (B81097) to form 3-azido-4-methoxybenzonitrile. nih.gov

Electrophilic Aromatic Substitution Reactions on this compound

Nitration of this compound

The nitration of this compound is a key electrophilic aromatic substitution reaction that introduces a nitro group (-NO2) onto the benzene ring. The position of nitration is directed by the existing amino (-NH2) and methoxy (-OCH3) groups. Both are activating, ortho-, para-directing groups. However, the amino group is a stronger activator than the methoxy group.

In a typical procedure, this compound is treated with a nitrating agent, such as a mixture of nitric acid and sulfuric acid. The reaction is generally carried out at low temperatures to control the exothermic nature of the reaction and to minimize the formation of byproducts. The amino group is often protonated under the acidic conditions, forming an ammonium (B1175870) (-NH3+) group, which is a deactivating, meta-directing group. This can influence the regioselectivity of the nitration. For instance, the nitration of this compound can yield 4-amino-3-methoxy-5-nitrobenzonitrile.

Reagent/CatalystConditionsProduct
HNO₃/H₂SO₄0-5 °C4-amino-3-methoxy-5-nitrobenzonitrile
Halogenation of this compound

Halogenation of this compound introduces a halogen atom (e.g., bromine, chlorine) onto the aromatic ring. The strong activating and ortho, para-directing effects of the amino and methoxy groups influence the position of halogenation.

For example, bromination can be achieved using bromine in the presence of a Lewis acid catalyst like iron(III) bromide or in a solvent such as acetic acid. The electron-donating nature of the amino and methoxy groups increases the electron density of the aromatic ring, facilitating the electrophilic attack by the halogen. The primary product of the monobromination of this compound is typically 4-amino-5-bromo-3-methoxybenzonitrile, with the bromine atom adding to the position ortho to the strongly activating amino group and para to the methoxy group.

Halogenation TypeReagentsConditionsProduct
BrominationBr₂/FeBr₃Room Temperature4-amino-5-bromo-3-methoxybenzonitrile
ChlorinationCl₂/AlCl₃Room Temperature4-amino-5-chloro-3-methoxybenzonitrile

Nucleophilic Reactions Involving the Amino Group of this compound

Alkylation and Arylation of this compound

The amino group of this compound can act as a nucleophile in alkylation and arylation reactions, leading to the formation of N-alkylated and N-arylated derivatives. These reactions are significant for the synthesis of more complex molecules with potential applications in medicinal chemistry and material science.

Alkylation can be performed using various alkylating agents, such as alkyl halides (e.g., methyl iodide) or sulfates, in the presence of a base. The base deprotonates the amino group, increasing its nucleophilicity. The choice of base and solvent can influence the degree of alkylation (mono- vs. dialkylation).

Arylation reactions, such as the Buchwald-Hartwig amination, allow for the formation of a carbon-nitrogen bond between the amino group and an aryl halide. This palladium-catalyzed cross-coupling reaction is a powerful tool for constructing arylamines.

Reaction TypeReagents/CatalystProduct
AlkylationMethyl iodide, K₂CO₃N-methyl-4-amino-3-methoxybenzonitrile
ArylationAryl halide, Pd catalyst, baseN-aryl-4-amino-3-methoxybenzonitrile
Diazotization and Coupling Reactions of this compound

The primary aromatic amino group of this compound can be converted into a diazonium salt through a process called diazotization. lkouniv.ac.in This reaction involves treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0-5 °C). lkouniv.ac.inorganic-chemistry.org The resulting diazonium salt is a versatile intermediate in organic synthesis. lkouniv.ac.inorgsyn.org

Diazonium salts are weak electrophiles and can undergo coupling reactions with electron-rich aromatic compounds, such as phenols and anilines, to form azo compounds. lkouniv.ac.in These reactions, known as azo coupling, are important for the synthesis of dyes and pigments. lkouniv.ac.in The position of coupling on the activated aromatic ring is generally para to the activating group.

Furthermore, the diazonium group can be replaced by a variety of other functional groups in Sandmeyer-type reactions. For example, treatment with copper(I) cyanide can introduce a cyano group, while reaction with copper(I) halides can introduce a halogen. lkouniv.ac.in

ReactionReagents/ConditionsProduct
DiazotizationNaNO₂, HCl, 0–5 °C4-cyano-2-methoxybenzenediazonium chloride
Azo CouplingDiazonium salt, β-naphtholAzo dye
Sandmeyer Reaction (Cyanation)Diazonium salt, CuCN3-methoxy-1,4-dicyanobenzene

Transformations of the Nitrile Functionality in this compound

The nitrile group (-C≡N) in this compound is a versatile functional group that can undergo various transformations to yield a range of other functionalities.

Reduction: The nitrile group can be reduced to a primary amine (-CH₂NH₂) using reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This transformation is valuable for the synthesis of benzylamine (B48309) derivatives.

Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid (-COOH) under acidic or basic conditions. This reaction proceeds through a primary amide intermediate. For instance, heating with a strong acid like sulfuric acid or a strong base like sodium hydroxide (B78521) will convert the nitrile to 4-amino-3-methoxybenzoic acid.

Reaction with Organometallic Reagents: Grignard reagents and organolithium reagents can add to the nitrile group to form, after hydrolysis, ketones. This provides a route to synthesize various keto compounds.

TransformationReagentsProduct
ReductionLiAlH₄ or H₂/Catalyst(4-amino-3-methoxyphenyl)methanamine
HydrolysisH₂SO₄ or NaOH, H₂O4-amino-3-methoxybenzoic acid
Reaction with Grignard ReagentRMgX, then H₃O⁺1-(4-amino-3-methoxyphenyl)-1-alkanone

Strategic Derivatization of this compound for Analog Synthesis

This compound serves as a valuable starting material for the synthesis of a wide array of analogs with potential applications in various fields, including pharmaceuticals and materials science. google.com The strategic derivatization of this molecule can be achieved by targeting its three key functional groups: the amino group, the nitrile group, and the aromatic ring.

The amino group can be acylated to form amides, sulfonated to form sulfonamides, or used in the construction of heterocyclic rings. The nitrile group can be converted to other functionalities as described in the previous section. Furthermore, the aromatic ring can undergo further electrophilic substitution reactions, such as nitration or halogenation, to introduce additional substituents that can modulate the electronic and steric properties of the molecule.

For instance, the synthesis of cyclic urea (B33335) derivatives has been reported starting from this compound, which was first converted to an isocyanate. google.com This highlights the utility of this compound as a building block for more complex heterocyclic structures.

Mechanistic Insights into this compound Reactivity

The reactivity of this compound is governed by the interplay of its three functional groups: the amino (-NH₂), methoxy (-OCH₃), and nitrile (-CN) groups, all attached to a benzene ring. The amino and methoxy groups are electron-donating, while the nitrile group is strongly electron-withdrawing. This unique electronic arrangement dictates the compound's behavior in various chemical reactions.

The amino group is a powerful activating group and an ortho, para-director in electrophilic aromatic substitution reactions. semanticscholar.orglibretexts.org This is due to its ability to donate electron density to the aromatic ring through resonance, which stabilizes the carbocation intermediate formed during the reaction. semanticscholar.orglibretexts.org In this compound, the amino group is located at position 4, the methoxy group at position 3, and the nitrile group at position 1. The strong activating and directing effect of the amino group makes the ortho positions (positions 3 and 5) and the para position (position 1, which is already substituted) more susceptible to electrophilic attack.

However, the presence of the methoxy group at position 3 and the nitrile group at position 1 introduces additional electronic and steric considerations. While the amino group strongly activates the ring, the electron-withdrawing nature of the nitrile group deactivates the ring towards electrophilic substitution. The methoxy group, also an electron-donating group, further influences the regioselectivity of the reaction. The interplay of these groups determines the final position of substitution. For instance, in nitration reactions, an electrophile (NO₂⁺) is introduced to the aromatic ring. masterorganicchemistry.com The directing effects of the amino and methoxy groups would favor substitution at positions 2, 5, and 6. However, the steric hindrance from the existing substituents and the deactivating effect of the nitrile group will influence the final product distribution.

Quantum chemical studies on substituted benzenes have provided deeper insights into the directing effects of functional groups. For aniline (aminobenzene), the highest occupied molecular orbital (HOMO) has significant contributions from the 2pz orbitals of the ortho and para carbon atoms, explaining the observed regioselectivity. semanticscholar.org A similar analysis for this compound would be necessary to precisely predict the outcome of electrophilic substitution reactions.

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.orgnumberanalytics.com This reaction is typically facilitated by the presence of strong electron-withdrawing groups ortho and/or para to the leaving group. pressbooks.pubmasterorganicchemistry.comlibretexts.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. wikipedia.orglibretexts.org

In the context of this compound, the nitrile group (-CN) is a strong electron-withdrawing group. If a suitable leaving group were present on the ring, particularly at a position ortho or para to the nitrile group, the molecule could undergo SNAr reactions. The amino and methoxy groups, being electron-donating, would generally disfavor SNAr reactions by destabilizing the negatively charged intermediate. However, the strong activating effect of the nitrile group can overcome this.

For example, in a related compound, 2,4-dinitrochlorobenzene, the two nitro groups strongly activate the ring towards nucleophilic attack, allowing for the displacement of the chloride ion. wikipedia.org While this compound itself does not have a leaving group, its derivatives could be synthesized to undergo SNAr reactions. The amino group can also participate in nucleophilic substitution reactions itself, leading to a variety of derivatives.

An alternative mechanism for nucleophilic aromatic substitution is the elimination-addition mechanism, which proceeds through a benzyne (B1209423) intermediate. pressbooks.pub This mechanism is favored under harsh reaction conditions with strong bases and does not require the presence of electron-withdrawing groups. pressbooks.pub

The functional groups of this compound exhibit distinct redox properties.

Amino Group (-NH₂): The amino group can be oxidized to form nitroso or nitro derivatives. This transformation is a common reaction in organic synthesis.

Nitrile Group (-CN): The nitrile group can be reduced to a primary amine (-CH₂NH₂). This reduction can be achieved using various reducing agents, including metal hydrides like lithium aluminum hydride or through catalytic hydrogenation. scispace.com The nitrile group is generally stable under most reduction conditions but can be hydrolyzed to a carboxylic acid under strong acidic or basic conditions.

Methoxy Group (-OCH₃): The methoxy group is generally stable to redox reactions. However, under certain conditions, such as in the presence of strong acids, demethylation can occur.

Recent advances in electrochemistry and photochemistry have opened up new avenues for redox reactions. acs.org For instance, electrochemical methods can be employed for the selective oxidation or reduction of functional groups under mild conditions. acs.org Electrocatalytic C-N coupling reactions have been developed for the synthesis of nitriles from alcohols and ammonia, offering a greener alternative to traditional methods. rsc.orgrsc.org

Strategies for Optimizing Reaction Selectivity and Yield in this compound Transformations

Optimizing the selectivity and yield of reactions involving this compound is crucial for its efficient use in organic synthesis. This often involves the use of protecting groups and careful selection of catalysts.

The high reactivity of the amino group can sometimes interfere with desired transformations at other parts of the molecule. To prevent this, the amino group can be temporarily "protected" by converting it into a less reactive derivative. This protecting group can then be removed later in the synthetic sequence to regenerate the amino group.

Common protecting groups for amines include carbamates, such as tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), and amides. univpancasila.ac.idorganic-chemistry.org The choice of protecting group depends on the specific reaction conditions to be employed. For example, the Boc group is stable to a wide range of non-acidic conditions but is easily removed with acid. organic-chemistry.org

Table 1: Common Protecting Groups for the Amino Group

Protecting Group Structure Introduction Reagent Cleavage Conditions
tert-Butoxycarbonyl (Boc) Boc-NHR Di-tert-butyl dicarbonate (B1257347) (Boc)₂O Strong acid (e.g., TFA, HCl)
Benzyloxycarbonyl (Cbz) Cbz-NHR Benzyl chloroformate Catalytic hydrogenation (H₂/Pd)
Acetyl (Ac) Ac-NHR Acetic anhydride (B1165640) or acetyl chloride Acidic or basic hydrolysis

By protecting the amino group, reactions can be directed to other parts of the this compound molecule with greater control and selectivity.

Cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, respectively. mdpi.com These reactions are typically catalyzed by palladium complexes with phosphine (B1218219) ligands. mdpi.com The choice of catalyst and ligand is critical for achieving high yields and selectivity.

For coupling reactions involving this compound, a systematic screening of catalysts and ligands is often necessary to identify the optimal conditions. tum.de This can involve varying the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃), the phosphine ligand (e.g., SPhos, XPhos, P(t-Bu)₃), the base, and the solvent.

Table 2: Catalyst Systems for Cross-Coupling Reactions

Reaction Type Palladium Precursor Ligand Base Solvent
Suzuki-Miyaura Pd(OAc)₂ or PdCl₂(PPh₃)₂ SPhos, XPhos, PPh₃ K₂CO₃, K₃PO₄, Cs₂CO₃ Toluene, Dioxane, THF

For instance, in the Pd-catalyzed cyanation of aryl bromides, different phosphine ligands and palladium sources were screened to find the most efficient catalyst system. mdpi.com A similar approach could be applied to coupling reactions with this compound to optimize the reaction for the desired product. The use of high-throughput screening platforms can significantly accelerate the process of catalyst optimization.

Advanced Spectroscopic and Analytical Characterization of 4 Amino 3 Methoxybenzonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of 4-Amino-3-methoxybenzonitrile

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural confirmation of this compound, providing detailed information about the chemical environment of each proton and carbon atom within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the methoxy (B1213986) group protons, and the amino group protons. The aromatic region will show a characteristic splitting pattern due to the coupling between adjacent protons on the benzene (B151609) ring. The electron-donating amino (-NH₂) and methoxy (-OCH₃) groups, and the electron-withdrawing nitrile (-CN) group, will influence the chemical shifts of the aromatic protons.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides further structural confirmation by identifying all unique carbon environments in the molecule. The spectrum will display signals for the carbon atoms of the benzene ring, the nitrile group, and the methoxy group. The chemical shifts of the aromatic carbons are influenced by the nature of the substituents. For instance, the carbon atom attached to the electron-withdrawing nitrile group will appear at a lower field (higher ppm value), while those bonded to the electron-donating amino and methoxy groups will be shifted to a higher field (lower ppm value).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Notes
Aromatic CH6.0 - 7.5100 - 135The specific shifts and coupling constants depend on the substitution pattern.
Methoxy (-OCH₃)3.8 - 4.055 - 60A singlet peak in the ¹H NMR spectrum.
Amino (-NH₂)3.5 - 5.0-A broad singlet in the ¹H NMR spectrum; its position can vary with solvent and concentration.
Nitrile (-CN)-117 - 120This carbon atom does not have any attached protons.
Quaternary Aromatic C-100 - 160Carbons attached to substituents.

Note: The predicted values are based on the analysis of similar substituted benzonitrile (B105546) compounds. rsc.orgresearchgate.netmdpi.com

Vibrational Spectroscopy (FTIR, FT-Raman) in the Analysis of this compound

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) techniques, is crucial for identifying the functional groups present in this compound. researchgate.netvliz.be

FTIR Spectroscopy: The FTIR spectrum of this compound will display characteristic absorption bands corresponding to the various vibrational modes of its functional groups. The nitrile group (C≡N) exhibits a strong, sharp absorption band in the region of 2200-2240 cm⁻¹. The amino group (N-H) will show symmetric and asymmetric stretching vibrations typically in the 3300-3500 cm⁻¹ range. The C-O stretching of the methoxy group is expected to appear around 1200-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric). Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene ring appear in the 1400-1600 cm⁻¹ region. researchgate.netresearchgate.net

FT-Raman Spectroscopy: FT-Raman spectroscopy provides complementary information to FTIR. The C≡N stretching vibration is also prominent in the Raman spectrum. Aromatic ring vibrations often produce strong Raman signals. The symmetric vibrations of non-polar bonds are typically more intense in Raman spectra compared to FTIR.

Table 2: Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Nitrile (-C≡N)Stretching2200 - 2240Strong, Sharp (FTIR & FT-Raman)
Amino (N-H)Asymmetric & Symmetric Stretching3300 - 3500Medium to Strong (FTIR)
Amino (N-H)Scissoring1590 - 1650Medium (FTIR)
Aromatic (C-H)Stretching3000 - 3100Medium to Weak
Aromatic (C=C)Ring Stretching1400 - 1600Medium to Strong
Methoxy (C-O)Asymmetric Stretching1200 - 1300Strong (FTIR)
Methoxy (C-O)Symmetric Stretching1000 - 1100Medium (FTIR)
Methoxy (C-H)Stretching2850 - 2960Medium

Note: The expected wavenumber ranges are based on established group frequencies and data from related molecules. orientjchem.orgnih.gov

Mass Spectrometry Techniques for this compound Characterization

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to gain insights into its structure through fragmentation analysis. The molecular weight of this compound is 148.16 g/mol , and its exact mass is 148.0637 g/mol . nih.gov

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z value corresponding to the molecular weight of the compound. The fragmentation pattern provides a "fingerprint" of the molecule. For this compound, characteristic fragmentation pathways are expected to involve the loss of small, stable neutral molecules or radicals. libretexts.orgchemguide.co.ukmiamioh.edu

Common fragmentation patterns for this molecule would likely include:

Loss of a methyl radical (•CH₃): This would result in a fragment ion at m/z 133, arising from the cleavage of the methoxy group.

Loss of a formyl radical (•CHO): A more complex rearrangement could lead to the loss of a formyl radical, producing a fragment at m/z 119.

Loss of hydrogen cyanide (HCN): Cleavage of the nitrile group can lead to a fragment at m/z 121.

Loss of carbon monoxide (CO): Following the initial loss of a methyl radical, the resulting ion may lose carbon monoxide, leading to further fragmentation.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

m/z Value Proposed Fragment Notes
148[C₈H₈N₂O]⁺Molecular Ion (M⁺)
133[M - CH₃]⁺Loss of a methyl radical from the methoxy group.
119[M - CHO]⁺Loss of a formyl radical.
121[M - HCN]⁺Loss of hydrogen cyanide.

Note: The predicted fragmentation is based on general principles of mass spectrometry and the known behavior of related aromatic compounds.

Chromatographic Methodologies for Purity and Quantitative Analysis of this compound

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are essential for determining the purity of this compound and for its quantitative analysis in reaction mixtures or final products. unc.edu

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used method for the analysis of non-volatile and thermally sensitive compounds like this compound. researchgate.net A common approach involves reversed-phase chromatography, where a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. Detection is often performed using a UV detector, as the aromatic ring of the compound absorbs UV light. The purity of a sample can be determined by the relative area of the main peak in the chromatogram.

Gas Chromatography (GC): GC can also be employed for the analysis of this compound, given its sufficient volatility. sigmaaldrich.com A capillary column with a suitable stationary phase is used to separate the compound from any impurities. A flame ionization detector (FID) or a mass spectrometer (GC-MS) can be used for detection. For quantitative analysis, a calibration curve is typically generated using standards of known concentration.

Table 4: General Chromatographic Conditions for the Analysis of this compound

Technique Parameter Typical Conditions
HPLC ColumnReversed-phase (e.g., C18, 250 mm x 4.6 mm, 5 µm)
Mobile PhaseIsocratic or gradient mixture of Acetonitrile/Water or Methanol/Water
Flow Rate0.5 - 1.5 mL/min
DetectionUV at a specific wavelength (e.g., 254 nm)
GC ColumnCapillary column (e.g., DB-5, 30 m x 0.25 mm, 0.25 µm)
Carrier GasHelium or Nitrogen
Injector Temperature250 - 280 °C
Detector Temperature280 - 300 °C (FID)
Oven ProgramTemperature gradient (e.g., starting at 100°C, ramping to 250°C)

Note: The specific conditions would need to be optimized for a particular instrument and sample matrix.

Computational Chemistry and Theoretical Studies on 4 Amino 3 Methoxybenzonitrile

Quantum Chemical Calculations of 4-Amino-3-methoxybenzonitrile Electronic and Molecular Structure

Quantum chemical calculations are fundamental to modern chemistry, enabling the detailed study of molecular systems. For this compound, these methods elucidate the arrangement of electrons and nuclei, which dictates its chemical behavior.

Density Functional Theory (DFT) has become a primary tool for computational studies on benzonitrile (B105546) derivatives due to its balance of accuracy and computational cost. semanticscholar.org DFT methods are used to calculate the optimized molecular geometry, electronic structure, and other properties of molecules like this compound. lookchem.cn For instance, calculations on related substituted benzonitriles are often performed using hybrid functionals like B3LYP in conjunction with basis sets such as 6-311++G(d,p). researchgate.netresearchgate.net

In a study involving this compound, theoretical calculations were conducted using the Gaussian 09 program with the M062X-D3 density functional and the 6-31+G(d,p) basis set to optimize the chemical structure. rsc.org This level of theory is chosen to accurately model the electronic environment and geometry of the molecule. The optimized geometry provides the most stable arrangement of the atoms, forming the basis for further calculations.

Table 1: Example of DFT-Calculated Geometrical Parameters for a Substituted Benzonitrile

ParameterCalculated Value (B3LYP/6-311++G(d,p))
C-C (ring) Bond Lengths (Å)~1.39 - 1.41
C-CN Bond Length (Å)~1.44
C≡N Bond Length (Å)~1.16
C-NH2 Bond Length (Å)~1.38
C-OCH3 Bond Length (Å)~1.37
Ring Angles (°)~118 - 121

Note: This table presents typical values for substituted benzonitriles based on computational studies and is for illustrative purposes.

Ab initio quantum chemistry methods, such as Hartree-Fock (HF), are based on first principles without the use of experimental parameters. nih.gov These methods have been applied to study related molecules like o-methoxybenzonitrile and 3-aminobenzonitrile (B145674) to obtain information on optimized geometry and vibrational frequencies. researchgate.netnih.gov While often more computationally demanding than DFT, ab initio methods provide a valuable benchmark. For instance, studies on 4-methoxybenzonitrile (B7767037) have utilized ab initio HF calculations to investigate its electronic structure. researchgate.net NBO analysis can also be performed with different levels of theory, including HF, to understand molecular stability. researchgate.net

Vibrational Analysis and Spectroscopic Prediction for this compound

Theoretical vibrational analysis is crucial for interpreting experimental infrared (IR) and Raman spectra. By calculating the vibrational frequencies and their corresponding intensities, researchers can assign specific spectral bands to the motions of the atoms within the this compound molecule. semanticscholar.org

These calculations are typically performed using DFT methods, such as B3LYP, which have been shown to provide results that agree well with experimental data for organic compounds. researchgate.net The process involves computing the second derivatives of the energy with respect to the atomic coordinates to determine the force constants and, consequently, the vibrational modes. A frequency analysis at the optimized geometry confirms that the structure is a true minimum on the potential energy surface. rsc.org For related benzonitrile derivatives, a detailed vibrational assignment is often made based on the calculated potential energy distribution (PED). researchgate.net

Table 2: Illustrative Vibrational Mode Assignments for a Substituted Benzonitrile

Vibrational ModeCalculated Frequency (cm⁻¹)Description
ν(N-H) stretch (asymmetric)~3500Stretching of the amine N-H bonds
ν(N-H) stretch (symmetric)~3400Stretching of the amine N-H bonds
ν(C≡N) stretch~2230Stretching of the nitrile triple bond
δ(N-H) scissoring~1620Bending of the amine group
ν(C-O-C) stretch (asymmetric)~1250Stretching of the methoxy (B1213986) ether linkage
ν(C-N) stretch~1280Stretching of the carbon-nitrogen single bond

Note: This table shows representative vibrational modes and frequencies for a molecule with amino, methoxy, and nitrile functional groups. Actual values for this compound would require specific calculations.

Molecular Electrostatic Potential (MEP) and Charge Distribution in this compound

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution and reactive sites of a molecule. semanticscholar.org It maps the electrostatic potential onto the electron density surface, visually indicating the regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). rsc.org

For this compound, the MEP surface would show negative potential (typically colored red or yellow) around the nitrogen atom of the nitrile group and the oxygen atom of the methoxy group, indicating these as sites for electrophilic attack. The hydrogen atoms of the amino group would exhibit positive potential (colored blue), highlighting them as sites for nucleophilic interaction. rsc.org The MEP analysis helps in predicting how the molecule will interact with other charged or polar species. semanticscholar.orgresearchgate.net

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions in this compound

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. uni-muenchen.de It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds and lone pairs. uni-muenchen.debatistalab.com

Table 3: Example of NBO Analysis - Second-Order Perturbation Theory Analysis of Fock Matrix

Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)
LP (N) of NH₂π* (C-C) of RingHigh
LP (O) of OCH₃π* (C-C) of RingModerate
π (C-C) of Ringπ* (C≡N)Moderate
π (C-C) of Ringπ* (C-C) of RingLow

Note: This table illustrates the types of intramolecular interactions and relative stabilization energies that NBO analysis would reveal for a molecule like this compound. LP denotes a lone pair, and π denotes an antibonding orbital.*

Biological and Biomedical Applications of 4 Amino 3 Methoxybenzonitrile

4-Amino-3-methoxybenzonitrile in Drug Discovery and Medicinal Chemistry

This compound serves as a crucial intermediate in the synthesis of novel molecules with therapeutic potential. lookchem.cn Its structural features are leveraged by medicinal chemists to design and create new compounds for treating a variety of diseases. lookchem.cn

Development of Therapeutic Agents from this compound Precursors

The utility of this compound as a precursor is evident in the synthesis of a range of therapeutic agents. For instance, it has been used in the creation of adenosine (B11128) receptor antagonists, which are being investigated for their potential in cancer immunotherapy. google.com Additionally, it is a key starting material for synthesizing quinazoline (B50416) derivatives, which have shown promise in cancer treatment. mdpi.com

A notable application is in the synthesis of Finerenone, a non-steroidal mineralocorticoid receptor antagonist. This drug is used to reduce the risk of serious kidney and heart problems in patients with chronic kidney disease associated with type 2 diabetes. tantuchemicals.com The synthesis of Finerenone involves an intermediate, 4-formyl-3-methoxybenzonitrile, which is derived from this compound. tantuchemicals.comsmolecule.com

The compound has also been utilized in the development of antiprotozoal agents. Specifically, it was a key intermediate in the synthesis of novel 1,4-diphenyl-1H-1,2,3-triazoles, which have shown activity against various protozoan parasites. nih.gov

Table 1: Therapeutic Agents Developed from this compound Precursors

Therapeutic Agent/ClassPrecursor/IntermediateTherapeutic Area
Adenosine Receptor AntagonistsThis compoundCancer Immunotherapy
Quinazoline DerivativesThis compoundCancer
Finerenone4-Formyl-3-methoxybenzonitrileChronic Kidney Disease
1,4-Diphenyl-1H-1,2,3-triazolesThis compoundAntiprotozoal

Investigation of this compound Derivatives as Enzyme Inhibitors

Derivatives of this compound have been extensively studied as inhibitors of various enzymes, playing a crucial role in the management of several diseases.

One significant area of research is the development of deoxycytidine kinase (dCK) inhibitors. nih.gov dCK is a key enzyme in the nucleoside salvage pathway, which is essential for DNA synthesis and repair. nih.gov Inhibiting this enzyme has been shown to induce cell cycle arrest and apoptosis in cancer cells. nih.gov Structure-activity relationship (SAR) studies have been conducted on derivatives of this compound to optimize their inhibitory activity against dCK. nih.gov

Furthermore, derivatives of the related compound, 4-amino-3-chlorobenzoate ester, have been synthesized and evaluated as inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase. nih.gov EGFR is a well-known target in cancer therapy, and its inhibition can block signaling pathways that promote tumor growth. nih.gov

Another class of enzymes targeted by derivatives of similar scaffolds are carbonic anhydrases (CAs). nih.gov These enzymes are involved in various physiological processes, and their inhibition has therapeutic potential in conditions like glaucoma and certain types of cancer. nih.gov

Table 2: Enzyme Inhibition by Derivatives of this compound and Related Scaffolds

Enzyme TargetDerivative ClassTherapeutic Implication
Deoxycytidine Kinase (dCK)Pyrimidines, 1,3,5-triazinesCancer
EGFR Tyrosine Kinase4-amino-3-chloro benzoate (B1203000) estersCancer
Carbonic Anhydrases (CAs)Triazinyl-substituted amino(alkyl)-benzenesulfonamidesGlaucoma, Cancer

Anticancer and Antimicrobial Research Involving this compound Scaffolds

The scaffold of this compound has been a valuable starting point for the development of novel anticancer and antimicrobial agents. Its derivatives have shown promising activity against various cancer cell lines and microbial strains.

In anticancer research, derivatives of this compound have been incorporated into quinazoline-based compounds that exhibit antitumor activity. mdpi.com These compounds have been tested against a panel of cancer cell lines, demonstrating their potential as therapeutic agents. mdpi.com The related compound, 4-hydroxy-3-methoxybenzonitrile (B1293924), has also served as a scaffold for designing molecules with anticancer effects. ontosight.ai

In the realm of antimicrobial research, the core structure of this compound has been used to develop compounds with activity against protozoan parasites. nih.gov The synthesis of cationic 1,4-diphenyl-1H-1,2,3-triazoles from this precursor has yielded compounds with significant antiprotozoal effects. nih.gov Additionally, research into anthelmintic agents has identified compounds with structural similarities to derivatives of this compound that show potent activity against parasites like Haemonchus contortus. mdpi.com

Structure-Activity Relationship (SAR) Studies for this compound Analogs

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the potency and selectivity of drug candidates. Analogs of this compound have been the subject of such studies to understand how structural modifications influence their biological activity.

For instance, in the development of deoxycytidine kinase (dCK) inhibitors, SAR studies revealed that the bis-amino functionality on a pyrimidine (B1678525) ring was crucial for inhibitory activity. nih.gov Further modifications to the scaffold helped in developing lead structures with enhanced potency. nih.gov

Similarly, SAR studies on novel quinazoline derivatives incorporating the this compound scaffold have been conducted to investigate their antitumor activity. mdpi.com These studies help in identifying the key structural features responsible for the observed biological effects and guide the design of more effective anticancer agents. mdpi.com

In the context of K(ATP) channel openers, SAR studies of a series of novel compounds derived from a scaffold related to this compound have been discussed, highlighting the importance of this approach in drug design. lookchem.cn

Target Identification and Mechanism of Action Studies of this compound

Identifying the molecular targets and elucidating the mechanism of action of new chemical entities are critical steps in drug development. Research involving this compound and its derivatives has contributed to this area.

For derivatives of 4-amino-3-chlorobenzoate ester designed as EGFR inhibitors, studies have shown that they induce cytotoxicity in cancer cells by targeting EGFR and activating caspase-3 and caspase-8, thereby triggering the extrinsic apoptotic pathway. nih.gov

In the case of dCK inhibitors derived from related scaffolds, the mechanism involves the depletion of deoxycytidine triphosphate pools, which leads to DNA replication stress, cell cycle arrest, and ultimately apoptosis in cancer cells. nih.gov

Furthermore, research on novel inhibitors of the polyketide synthase 13 (Pks13) thioesterase domain, with antitubercular activity, has involved the identification of a distinct binding mode for a new series of compounds, demonstrating the importance of target identification in developing drugs for infectious diseases like tuberculosis. acs.org

This compound in Biochemical Research and Biotransformations

Beyond its role in medicinal chemistry, this compound and related compounds are valuable tools in biochemical research and have been subjects of biotransformation studies.

The biotransformation of a related compound, 4-hydroxy-3-methoxybenzonitrile, into vanillic acid using whole-cell nitrilase from Gordonia terrae has been demonstrated. researchgate.netnih.gov This process highlights the potential of using enzymatic reactions for the synthesis of valuable chemicals from nitrile-containing precursors. researchgate.netnih.gov Studies have optimized the reaction conditions and explored the use of mutant strains of the microorganism to enhance the conversion efficiency. researchgate.netnih.gov

Nitrile hydratases, enzymes that convert nitriles to amides, have also been studied for their activity on various benzonitrile (B105546) derivatives, including those with methoxy (B1213986) and amino substitutions. thieme-connect.desemanticscholar.org This research provides insights into the substrate specificity of these enzymes and their potential applications in biocatalysis. thieme-connect.desemanticscholar.org

Role of this compound in Peptide and Protein Synthesis

A comprehensive search of scientific literature did not yield specific studies detailing the direct incorporation or role of this compound in peptide and protein synthesis. As a non-canonical amino acid precursor, its integration into a peptide chain would require specialized biochemical techniques, such as the use of engineered aminoacyl-tRNA synthetases. The primary amino group and the aromatic ring offer handles for potential enzymatic recognition and subsequent peptide bond formation. However, without experimental evidence, its function in this capacity remains speculative.

Enzyme-Catalyzed Biotransformations of this compound Related Compounds

The enzymatic transformation of benzonitrile derivatives is a subject of significant research in biocatalysis. While studies focusing specifically on this compound are not prevalent, research on structurally analogous compounds provides a strong indication of its potential enzymatic fate. Key enzymes that catalyze reactions on the nitrile and methoxy functionalities of related benzonitriles include nitrilases, nitrile hydratases, and monooxygenases.

Nitrilases and nitrile hydratases are particularly relevant for the transformation of the cyano group. Nitrile hydratases convert nitriles to their corresponding amides, which can be further hydrolyzed to carboxylic acids by amidases. thieme-connect.de Nitrilases, on the other hand, directly hydrolyze the nitrile to a carboxylic acid. Studies on various Rhodococcus species have demonstrated the broad substrate specificity of these enzymes, including activity towards aminobenzonitriles and methoxybenzonitriles. thieme-connect.denih.gov For instance, the low molecular mass nitrile hydratase (L-NHase) from Rhodococcus rhodochrous J1 has shown high catalytic activity for 2-, 3-, and 4-aminobenzonitrile, suggesting it could be a valuable tool for synthetic chemists. nih.gov

Cytochrome P450 monooxygenases are known to catalyze the demethylation of methoxy-substituted aromatic compounds. A study on a panel of thermostable CYP116B self-sufficient cytochrome P450 monooxygenases demonstrated the demethylation of 4-methoxybenzonitrile (B7767037). scispace.com This suggests that the methoxy group of this compound could undergo similar enzymatic O-demethylation.

Furthermore, research on the biotransformation of 4-hydroxy-3-methoxybenzonitrile (vanillonitrile) by the nitrilase of Gordonia terrae has shown efficient conversion to vanillic acid. researchgate.netresearchgate.net This transformation highlights the capability of microbial enzymes to act on substituted benzonitriles.

The table below summarizes key enzymatic transformations of compounds structurally related to this compound, providing a basis for predicting its potential biocatalytic conversions.

Enzyme/OrganismSubstrateProductReaction TypeReference
Nitrilase from Gordonia terrae4-Hydroxy-3-methoxybenzonitrileVanillic acidNitrile hydrolysis researchgate.netresearchgate.net
Nitrile hydratase from Rhodococcus rhodochrous J14-Aminobenzonitrile4-AminobenzamideNitrile hydration thieme-connect.denih.gov
Nitrile hydratase from Rhodococcus rhodochrous J14-Methoxybenzonitrile4-MethoxybenzamideNitrile hydration thieme-connect.de
Cytochrome P450 monooxygenases (CYP116B family)4-Methoxybenzonitrile4-HydroxybenzonitrileO-demethylation scispace.com

These examples underscore the potential for enzymatic modification of this compound, which could be harnessed for the synthesis of novel bioactive molecules or for bioremediation purposes.

Applications of 4 Amino 3 Methoxybenzonitrile in Materials Science and Agrochemicals

Utilization of 4-Amino-3-methoxybenzonitrile in Novel Material Development

The distinct functionalities of this compound make it a valuable starting material for the creation of novel organic materials with specialized properties. The amino group can be readily converted into other functional groups, such as an azide (B81097), which opens pathways to a wide range of molecular architectures.

One significant application is in the synthesis of complex heterocyclic compounds through click chemistry. For instance, this compound can be converted to its corresponding azide derivative, 4-azido-3-methoxybenzonitrile. This azide is a key component in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a powerful method for creating 1,2,3-triazole rings. nih.gov This reaction is known for its high efficiency and regioselectivity, making it a cornerstone of modern materials science and drug discovery for assembling complex molecules. nih.gov The resulting triazole-containing compounds form the basis for developing new materials with potential applications in various technological fields. nih.gov

Starting Material Reaction Intermediate/Product Significance in Material Development
This compoundDiazotization followed by reaction with sodium azide4-Azido-3-methoxybenzonitrilePrecursor for Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. nih.gov
4-Azido-3-methoxybenzonitrileCopper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with various alkynesCationic 1,4-diphenyl-1,2,3-triazolesCreation of novel heterocyclic compounds for materials and bioconjugate chemistry. nih.gov

While the direct application of this compound as a ligand for chemical sensing is not extensively documented in the reviewed literature, related benzonitrile (B105546) derivatives have shown significant promise in this area. For example, a structurally similar compound, 4-Formyl-3-methoxybenzonitrile, is utilized as a ligand in the development of fluorescence sensors. tantuchemicals.com Specifically, it is used for creating fluorine ion-selective magnesium ion fluorescence sensors, which exhibit a notable fluorescence response in the presence of fluoride (B91410) ions. tantuchemicals.com This suggests a potential for benzonitrile-based structures to be adapted for sensing applications, although specific research focusing on this compound in this capacity is needed.

This compound as an Intermediate in Agrochemical Synthesis

In the agrochemical industry, this compound serves as a key intermediate for synthesizing a range of agricultural products. lookchem.cn Its chemical structure provides a scaffold that can be modified to produce active ingredients for pesticides and other crop protection agents. tantuchemicals.comlookchem.cn The compound's functional groups allow it to be a versatile building block, enabling the creation of more complex molecules designed to target specific biological pathways in pests or to enhance crop resilience. lookchem.cn

The synthesis of agrochemicals often involves multi-step processes where intermediates like this compound are crucial for building the final molecular structure. mallakchemicals.com For example, it can be used in the preparation of new pesticides that target specific biological activities. tantuchemicals.com Its role as a precursor contributes to the development of effective pest control solutions and other agricultural products. lookchem.cn

Intermediate Application Area Role
This compoundAgrochemicalsPrecursor for the production of various agrochemicals, including effective pest control agents. tantuchemicals.comlookchem.cn
This compoundOrganic SynthesisA versatile building block for creating a wide range of organic compounds with diverse applications, including in the agrochemical sector. lookchem.cn

Future Research Directions and Perspectives on 4 Amino 3 Methoxybenzonitrile

Advancements in Sustainable Synthesis of 4-Amino-3-methoxybenzonitrile

The chemical industry's shift towards environmental stewardship is driving the innovation of green and sustainable synthetic routes. For this compound and its derivatives, future research is focused on moving beyond traditional methods, which can involve harsh conditions or toxic reagents. orgsyn.org

Key areas of advancement include:

Biocatalysis: The use of enzymes and whole-cell systems offers a highly specific and environmentally benign alternative to conventional chemical synthesis. Research into nitrilase enzymes, for instance, has demonstrated the successful biotransformation of a related compound, 4-hydroxy-3-methoxybenzonitrile (B1293924), into vanillic acid. researchgate.net Future work could develop specific nitrilases or other enzymes for the efficient and green production of this compound itself.

Electrosynthesis: Electrocatalytic methods, which use electricity to drive chemical reactions, are emerging as a powerful tool for green chemistry. rsc.org An electrocatalytic approach could enable the synthesis of nitriles from alcohols and ammonia (B1221849) using simple metal catalysts like nickel under mild conditions, eliminating the need for external chemical oxidants. rsc.org Adapting such systems for the synthesis of this compound could significantly reduce waste and energy consumption. rsc.org

Photocatalysis: Light-driven reactions represent another frontier in sustainable synthesis. A patented method has shown that under the influence of a photocatalyst and blue light, nitro compounds can be converted into methoxyanilines, providing a novel pathway for creating the core structure of this compound. lookchem.cn

Green Catalysts and Solvents: The development of novel catalytic systems is central to sustainable synthesis. This includes the use of deep eutectic solvents, which are biodegradable and low-cost, or recyclable magnetic nanocatalysts that can be easily separated from the reaction mixture, minimizing waste. nih.govresearchgate.net Furthermore, techniques like ultrasound irradiation can accelerate reactions, leading to higher efficiency and reduced energy input. repec.org

Table 1: Emerging Sustainable Synthesis Strategies

Synthesis Strategy Principle Potential Advantage for this compound Synthesis Relevant Research Context
Biocatalysis Use of enzymes (e.g., nitrilase) or whole-cell systems to perform chemical transformations. High selectivity, mild reaction conditions, biodegradable catalysts. Biotransformation of 4-hydroxy-3-methoxybenzonitrile using Gordonia terrae nitrilase. researchgate.net
Electrosynthesis Driving reactions with renewable electricity, often using non-precious metal catalysts (e.g., Ni). Eliminates chemical oxidants, operates under mild conditions, potential for using renewable energy. Electrosynthesis of nitriles from primary alcohols and ammonia. rsc.org
Photocatalysis Using light to activate a catalyst and drive a chemical reaction. Energy-efficient, provides alternative reaction pathways. Synthesis of methoxyaniline compounds using a photocatalyst and blue light. lookchem.cn
Novel Catalytic Systems Employing recyclable catalysts (e.g., magnetic nanoparticles) or green media (e.g., deep eutectic solvents). Reduced catalyst waste, improved reaction efficiency, avoidance of hazardous solvents. Green synthesis of various heterocyclic compounds. nih.govresearchgate.net

Elucidation of Broader Biological Activities and Therapeutic Potential of this compound

This compound is a recognized key intermediate in the synthesis of pharmaceuticals. lookchem.cn Its structure is a valuable scaffold for medicinal chemists to design and create new drugs with potential therapeutic benefits. lookchem.cn While the compound itself is primarily a building block, its derivatives have shown significant promise in several therapeutic areas.

Future research will likely focus on systematically exploring derivatives of this compound to identify new lead compounds for various diseases:

Neurodegenerative and Psychiatric Disorders: A significant area of potential lies in the treatment of central nervous system disorders. A patent has detailed the use of this compound as a starting material for synthesizing adenosine (B11128) A2a receptor antagonists, which are being investigated for their potential to treat depression and the motor impairments associated with neurodegenerative conditions like Parkinson's disease and Alzheimer's disease. google.com

Oncology: The benzonitrile (B105546) motif is present in various anticancer agents. Derivatives of structurally similar compounds have been shown to act as potent inhibitors of tubulin polymerization, a mechanism used by successful chemotherapy drugs to halt cell division in cancer cells. nih.gov Other research has focused on developing inhibitors of deoxycytidine kinase (dCK), an enzyme involved in DNA synthesis, which could be targeted in cancer therapy. nih.gov The structural features of this compound make it an attractive starting point for creating novel antiproliferative agents. mdpi.com

Antimicrobial and Anti-inflammatory Applications: Research on related benzonitrile and isoxazole (B147169) structures has revealed potential antimicrobial and anti-inflammatory properties. nih.govontosight.ai Derivatives of 4-hydroxy-3-methoxybenzonitrile have shown antioxidant and anti-inflammatory effects, while other related molecules have been found to possess potential to treat fungal and bacterial infections. researchgate.netontosight.ai This suggests that derivatives of this compound could be explored for new antibiotics or anti-inflammatory drugs.

Table 2: Potential Therapeutic Applications of this compound Derivatives

Therapeutic Area Target/Mechanism Example Compound Class/Derivative Supporting Research Finding
Neurology/Psychiatry Adenosine A2a Receptor Antagonism Heterocyclic adenosine receptor antagonists Investigated for potential use in depression and Parkinson's disease. google.com
Oncology Tubulin Polymerization Inhibition 2-(3,4,5-trimethoxybenzoyl)-benzo[b]furan derivatives Derivatives show potent inhibition of tubulin assembly, a key anti-cancer mechanism. nih.gov
Oncology Deoxycytidine Kinase (dCK) Inhibition Thiazole derivatives dCK inhibitors are being developed for cancer therapy. nih.gov
Infectious Diseases Antimicrobial Activity Isoxazole derivatives Derivatives show potential to treat fungal and bacterial infections. researchgate.netnih.gov
Inflammation Anti-inflammatory Activity Derivatives of 4-hydroxy-3-methoxybenzonitrile Structurally similar compounds exhibit anti-inflammatory effects. ontosight.ai

Exploration of this compound in Emerging Technologies and Interdisciplinary Research

The utility of this compound extends beyond pharmaceuticals into emerging technologies and interdisciplinary fields that merge chemistry with materials science, agriculture, and advanced diagnostics.

Advanced Organic Synthesis: The compound and its close relatives are subjects in advanced catalysis research. For instance, 3-fluoro-4-methoxybenzonitrile (B1362260) has been used as a substrate in studies developing catalytic concerted SNAr reactions, which are powerful methods for creating complex molecules from aryl fluorides using organic superbases. nih.govacs.org This type of fundamental research expands the toolkit of synthetic chemists and has broad applications. acs.org

Agrochemicals: In the agrochemical sector, this compound serves as a precursor for producing various crop protection agents. lookchem.cn Its chemical structure can be modified to develop new and effective pest control agents. lookchem.cn

Medical Diagnostics: An exciting interdisciplinary application is in the development of tools for non-invasive medical imaging. Research on deoxycytidine kinase (dCK) inhibitors, developed from related structures, has utilized Positron Emission Tomography (PET) to evaluate the efficacy of these potential drugs in vivo. nih.gov This demonstrates how synthetic chemistry involving compounds like this compound can directly contribute to advanced medical diagnostic technologies.

Materials Science: The principles used in creating sustainable catalysts for synthesizing benzonitrile derivatives, such as magnetic nanoparticles, represent a direct link to materials science. researchgate.net The properties of these advanced materials are harnessed to improve chemical processes, showcasing a synergistic relationship between the fields.

Table 3: Interdisciplinary and Technological Applications

Field of Application Role of this compound (or related structures) Emerging Technology/Concept
Advanced Catalysis Substrate in methodology development. Catalytic SNAr reactions using organic superbases. nih.govacs.org
Agrochemicals Precursor for active ingredients. Development of new pest control agents. lookchem.cn
Medical Imaging Scaffold for compounds evaluated with PET. In vivo pharmacodynamic assays using Positron Emission Tomography (PET). nih.gov
Materials Science Target molecule for novel catalyst development. Synthesis using recyclable magnetic nanocatalysts. researchgate.net

Q & A

Basic Research Questions

Q. What are the recommended analytical methods to verify the identity and purity of 4-Amino-3-methoxybenzonitrile in the absence of supplier-provided data?

  • Methodological Answer : Use a combination of techniques:

  • Nuclear Magnetic Resonance (NMR) : Confirm structural integrity via proton and carbon-13 NMR to resolve methoxy (-OCH₃) and cyano (-CN) groups.
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>98%) using reverse-phase columns with UV detection (λ = 254 nm) .
  • Mass Spectrometry (MS) : Validate molecular weight (e.g., 148.16 g/mol) via ESI-MS or GC-MS .
    • Challenges : Cross-validate results due to potential batch variability, as suppliers like Sigma-Aldrich do not guarantee analytical data .

Q. How can researchers safely handle this compound given its potential hazards?

  • Safety Protocol :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for handling solids .
  • First Aid : In case of skin contact, rinse immediately with water for 15 minutes. For eye exposure, use emergency eyewash stations .
  • Storage : Keep in airtight containers at 2–8°C to prevent degradation .

Q. What synthetic routes are documented for preparing this compound?

  • Synthetic Pathways :

  • Nitrile Functionalization : Start with 3-methoxybenzoic acid, convert to amide via Curtius rearrangement, then dehydrate to nitrile .
  • Methoxy Group Introduction : Use Ullmann coupling to introduce methoxy groups to 4-aminobenzonitrile precursors .
    • Optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) and isolate via column chromatography .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data for derivatives of this compound be resolved?

  • Resolution Strategy :

  • X-ray Crystallography : Resolve bond angles and torsional strain in methoxy-substituted derivatives (e.g., 4-Formyl-3-methoxybenzonitrile) .
  • Computational Modeling : Compare experimental data with DFT-optimized structures (e.g., using Gaussian 16 with B3LYP/6-31G* basis set) .
    • Case Study : Discrepancies in methoxy group orientation in Acta Crystallographica reports were resolved via Hirshfeld surface analysis .

Q. What strategies mitigate batch-to-batch variability in physicochemical properties during scale-up synthesis?

  • Quality Control Measures :

  • Batch Analysis : Perform DSC (differential scanning calorimetry) to monitor melting points and detect polymorphic forms .
  • Solvent Recrystallization : Use ethanol/water mixtures to standardize crystal morphology .
    • Data Table :
PropertyReported ValueMethodReference
Melting Point (°C)>250 (decomp.)DSC
Density (g/cm³)1.18Pycnometry
LogP (Octanol/Water)1.45Shake-flask method

Q. How do electronic effects of the methoxy and cyano groups influence reactivity in cross-coupling reactions?

  • Mechanistic Insights :

  • Electron-Withdrawing Cyano Group : Activates the benzene ring for nucleophilic aromatic substitution (e.g., Suzuki-Miyaura coupling) .
  • Electron-Donating Methoxy Group : Stabilizes intermediates in Pd-catalyzed reactions but may hinder electrophilic substitution .
    • Experimental Design : Use substituent-specific Hammett constants (σₘ for -OCH₃ = -0.27; σₚ for -CN = +0.66) to predict regioselectivity .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility data for this compound?

  • Root Cause : Variability in solvent polarity and measurement techniques (e.g., shake-flask vs. HPLC).
  • Resolution :

  • Standardized Protocols : Adopt OECD 105 guidelines for solubility testing in water, DMSO, and ethanol .
  • Cross-Validation : Compare UV-Vis spectroscopy (λmax = 280 nm) with nephelometry for turbidimetric analysis .

Methodological Best Practices

  • Experimental Reporting : Document reaction conditions (temperature, solvent, catalyst) and analytical parameters (HPLC gradients, NMR solvents) to enable reproducibility .
  • Ethical Compliance : Disclose any deviations from supplier safety guidelines (e.g., Sigma-Aldrich’s "as-is" policy) in publications .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.